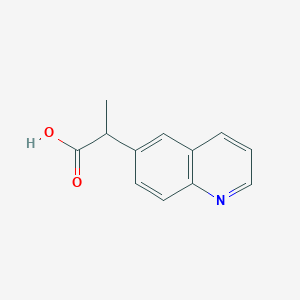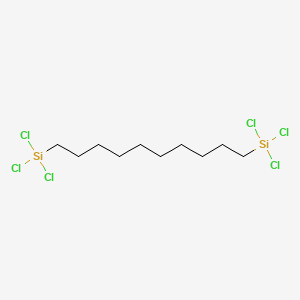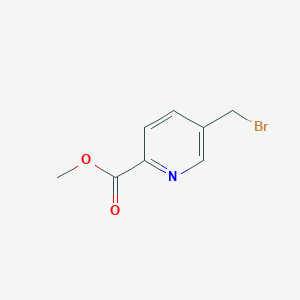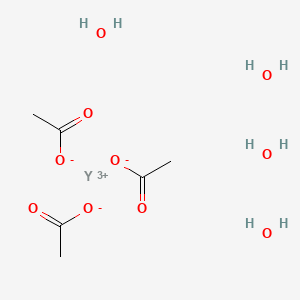
5-Bromoisoxazole
Übersicht
Beschreibung
5-Bromoisoxazole is a five-membered heterocyclic compound that is commonly found in many commercially available drugs . It is used for medicinal purposes .
Synthesis Analysis
Isoxazoles, including 5-Bromoisoxazole, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The molecular formula of 5-Bromoisoxazole is C3H2BrNO . It is a five-membered heterocyclic moiety .
Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .
Physical And Chemical Properties Analysis
The boiling point of 5-Bromoisoxazole is predicted to be 182.7±13.0 °C, and its density is predicted to be 1.812±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Isoxazole, which includes 5-Bromoisoxazole, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Synthetic Routes
In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it’s always imperative to develop alternate metal-free synthetic routes .
Organic Synthesis
The review summarizes and analyzes methods for the synthesis of haloisoxazoles, gives examples of their use in modern organic synthesis . Cross-coupling reactions of halogensubstituted isoxazoles are interesting because they open a convenient approach to the synthesis of combinatorial libraries of new heterocyclic compounds .
Medicinal Chemistry
Isoxazoles are an important class of aromatic heterocycles. The range of their applications is very diverse: from the creation of materials exhibiting liquid crystalline properties, to medicine and medicinal chemistry . A noticeable trend in recent years is the growing interest in highly functionalized isoxazoles .
Anxiolytic Activity
Wagner et al. synthesized 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones structurally similar to hypoxanthine and evaluated for anxiolytic activity . Compounds displayed the approximately same anxiolytic activity as that of diazepam at the non-sedative dose .
Anticancer Drug Design
The research interest includes diversity-oriented synthesis, anticancer drug design, and nanocatalysis . Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isoxazole and its derivatives have been shown to bind to various biological targets based on their chemical diversity . .
Mode of Action
Isoxazole derivatives are known to interact with their targets and cause significant changes . The specific interactions of 5-Bromoisoxazole with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
5-Bromoisoxazole, as a derivative of isoxazole, may affect various biochemical pathways. Isoxazole derivatives have been shown to exhibit different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The specific biochemical pathways affected by 5-Bromoisoxazole and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The molecular and cellular effects of 5-Bromoisoxazole’s action would depend on its specific targets and mode of action. Given that isoxazole derivatives have been shown to exhibit various biological activities , it is likely that 5-Bromoisoxazole would also have significant molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-bromo-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-2-5-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFJNDECYNGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602788 | |
| Record name | 5-Bromo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisoxazole | |
CAS RN |
1133930-99-0 | |
| Record name | 5-Bromo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access 5-bromoisoxazoles?
A1: One prevalent method involves the nitrosation of 2-aryl-1,1-dibromocyclopropanes. This reaction yields 3-aryl-5-bromoisoxazoles. [, ]
Q2: How can 5-bromoisoxazoles be further functionalized for the synthesis of more complex molecules?
A2: 5-Bromoisoxazoles are versatile building blocks in organic synthesis. For example, they can undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids in the presence of a palladium catalyst. This allows for the introduction of diverse substituents at the 5-position of the isoxazole ring, leading to the synthesis of trisubstituted isoxazoles. []
Q3: Are there alternative methods for the functionalization of isoxazoles besides Suzuki-Miyaura coupling?
A3: Yes, palladium-catalyzed cross-coupling reactions can also be employed. For instance, 3,5-dimethyl-4-iodoisoxazole can react with phenylacetylene in the presence of a palladium(II) chloride-triphenylphosphine complex to afford 3,5-dimethyl-4-phenylethynylisoxazole. Similarly, reacting the same isoxazole with styrene under palladium catalysis yields 3,5-dimethyl-4-trans-styrylisoxazole. []
Q4: What are the potential challenges associated with the palladium-catalyzed cross-coupling reactions of bromoisoxazoles?
A4: While generally effective, these reactions can sometimes lead to unexpected products. For example, reacting 3-phenyl-5-bromoisoxazole with styrene under palladium catalysis primarily yields 3,3'-diphenyl-5,5'-biisoxazole instead of the desired styryl compound. [] This highlights the importance of careful optimization and understanding of reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)